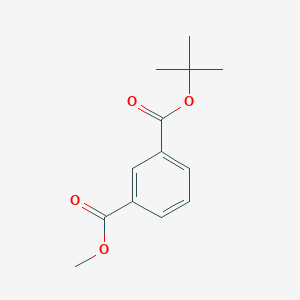

1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-O-tert-butyl 1-O-methyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPNZGUZGMNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions involving isophthalic acid. The typical synthetic route involves the reaction of isophthalic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can influence various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine Derivatives

- 1-tert-Butyl 3-methyl Piperidine-1,3-dicarboxylate (CAS 796096-64-5) : Features a six-membered piperidine ring. Substitutions such as fluorine (e.g., 5,5-difluoro or 5-fluoro groups) enhance polarity and metabolic stability. For example, 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1255667-06-1) shows 99% structural similarity .

- Amino-Substituted Derivatives: 1-tert-Butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate (CAS 534572-24-2) introduces a basic amino group, enabling hydrogen bonding and increased solubility in acidic media .

Piperazine Derivatives

- 1-tert-Butyl 3-methyl Piperazine-1,3-dicarboxylate (CAS 796096-64-5): Replaces the piperidine ring with a piperazine ring containing two nitrogen atoms.

Pyrrolidine and Azetidine Derivatives

- Pyrrolidine Analogs : 1-tert-Butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate (CAS 2219369-29-4) features a five-membered ring, reducing ring strain compared to piperidine. Substituents like phenyl or fluorophenyl groups (e.g., 4-fluorophenyl in YC-1741) enhance steric bulk and aromatic interactions .

- Azetidine Derivatives : Smaller four-membered rings (e.g., 1-tert-butyl 3-methyl 2,2-dimethylazetidine-1,3-dicarboxylate) exhibit higher ring strain, influencing reactivity and conformational flexibility .

Bicyclic Derivatives

Physicochemical Properties

Biological Activity

1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate, also known by its CAS number 1097776-71-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a tert-butyl group and two carboxylate functional groups attached to a benzene ring, which contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It is hypothesized that the compound could bind to specific receptors involved in signaling pathways, influencing cellular responses such as inflammation and cell proliferation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance:

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antitumor Properties

Early investigations indicate that this compound may possess antitumor activity, possibly through the induction of apoptosis in cancer cells.

Research Findings

A review of the literature reveals diverse studies focusing on the biological effects of this compound:

-

Case Study: Antimicrobial Efficacy

- A study investigated the antimicrobial efficacy against Streptococcus spp., showing significant inhibition at concentrations as low as 100 µg/mL.

- The Minimum Inhibitory Concentration (MIC) was determined to be effective against Gram-positive bacteria.

-

Cell Line Studies

- In vitro studies using cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis markers.

- The mechanism was linked to the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate, and how is yield quantified?

- Methodological Answer : A common approach involves reacting tert-butyl and methyl esters with appropriate substrates under mild conditions. For example, tert-butyl ester derivatives are synthesized via nucleophilic substitution or coupling reactions. Yield quantification often employs with an internal standard (e.g., mesitylene) to calculate isolated yields, as demonstrated in the synthesis of similar dicarboxylates (56% yield via ) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Flash column chromatography with gradient solvent systems (e.g., diethyl ether/n-pentane ratios from 1:20 to 1:1) is widely used. This method efficiently separates diastereomers and removes unreacted starting materials, as seen in analogous purifications of pyrrolidine-dicarboxylates .

Q. Which analytical methods confirm the structural integrity of this compound?

- Methodological Answer : , , and LC-MS are standard. resolves ester group signals (e.g., tert-butyl at ~1.4 ppm, methyl at ~3.7 ppm), while LC-MS verifies molecular ion peaks. Spectroscopic consistency with literature data is critical .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Use OSHA-compliant chemical goggles, ensure ventilation, and maintain proximity to eyewash stations and safety showers. Engineering controls, such as fume hoods, are essential for confined spaces .

Advanced Research Questions

Q. How do reaction conditions influence the diastereoselectivity of this compound derivatives?

- Methodological Answer : Steric and electronic effects of substituents dictate stereochemical outcomes. For example, using bulky bases like potassium bis(trimethylsilyl)amide in THF can enhance selectivity, as observed in methylpiperidine-dicarboxylate syntheses (dr = 81:19). Solvent polarity adjustments during crystallization further refine ratios .

Q. What strategies mitigate challenges in resolving stereoisomers of this compound?

- Methodological Answer : Chiral HPLC or enzymatic resolution may separate enantiomers. Advanced NMR techniques (e.g., NOESY) can distinguish diastereomers by spatial interactions, while X-ray crystallography provides definitive stereochemical assignments .

Q. How can synthetic routes be optimized to improve yields and reduce byproducts?

- Methodological Answer : Reagent stoichiometry and temperature control are critical. For example, limiting methyl iodide to 1.5 equivalents minimizes over-alkylation. Catalytic methods (e.g., DMAP for acyl transfers) or flow chemistry setups may enhance efficiency .

Q. What engineering controls are recommended for large-scale syntheses?

- Methodological Answer : Automated systems with in-line monitoring (e.g., FTIR or Raman spectroscopy) enable real-time reaction tracking. Closed-loop venting systems and explosion-proof equipment are vital for handling volatile intermediates .

Q. Are there sustainable alternatives to traditional solvents in synthesizing this compound?

- Methodological Answer : Replace volatile solvents (e.g., THF) with ionic liquids or supercritical CO. Heterogeneous catalysis (e.g., immobilized lipases) can reduce waste, as shown in greener syntheses of tricarboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.